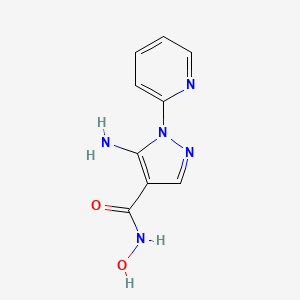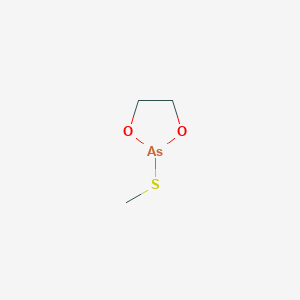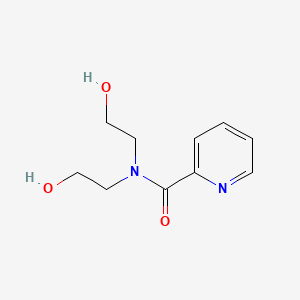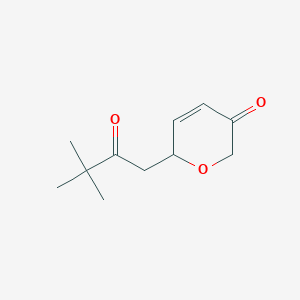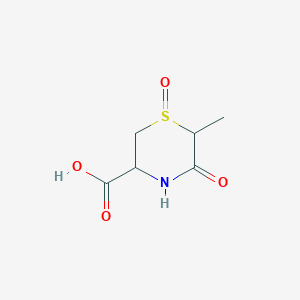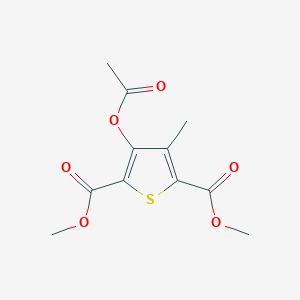
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups and an acetyloxy group attached to the thiophene ring, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate typically involves the esterification of 3-hydroxy-4-methylthiophene-2,5-dicarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes human error.
化学反应分析
Types of Reactions
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Sodium methoxide; reactions are conducted in methanol at reflux temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
相似化合物的比较
Similar Compounds
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate: Characterized by the presence of ester and acetyloxy groups.
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate: A chromene derivative with similar ester and acetyloxy functionalities.
Uniqueness
This compound is unique due to its thiophene core, which imparts distinct electronic properties and reactivity compared to other heterocycles. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds.
属性
CAS 编号 |
89628-29-5 |
|---|---|
分子式 |
C11H12O6S |
分子量 |
272.28 g/mol |
IUPAC 名称 |
dimethyl 3-acetyloxy-4-methylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C11H12O6S/c1-5-7(17-6(2)12)9(11(14)16-4)18-8(5)10(13)15-3/h1-4H3 |
InChI 键 |
JHJXBTFFZLHVIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1OC(=O)C)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
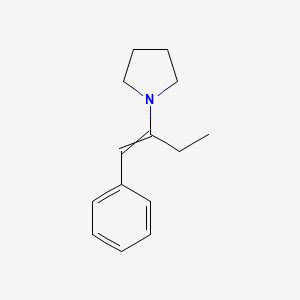
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
